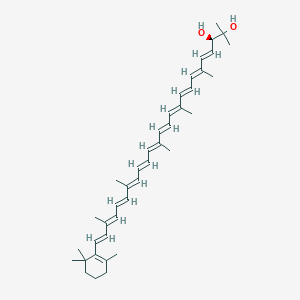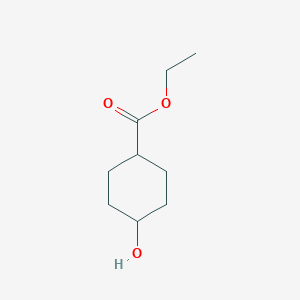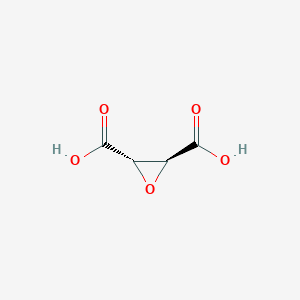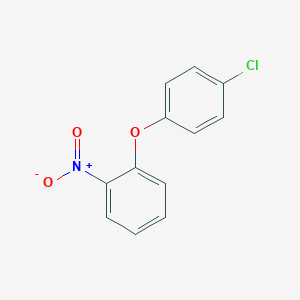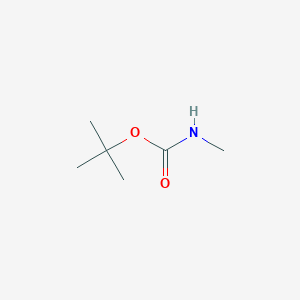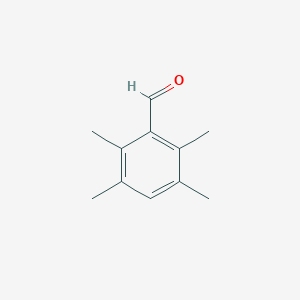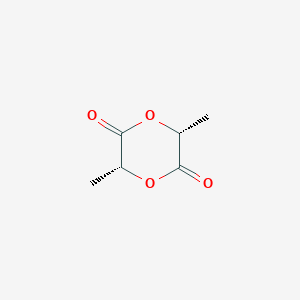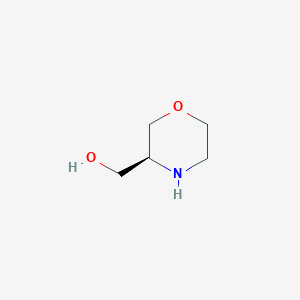
Ferrocene
Übersicht
Beschreibung
Ferrocene is a notable organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom, forming a sandwich-like structure. This compound is known for its stability, unique electronic structure, and reversible redox properties, which have made it a subject of interest in various fields including catalysis, material science, and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound derivatives has been explored extensively. For instance, ferrocenes bearing podand dipeptide chains have been synthesized to form ordered structures in both solid and solution states . Additionally, this compound derivatives with potential as chemosensors for Hg^2+ and Pb^2+ ions in aqueous environments have been developed, showcasing the versatility of this compound in creating functional materials . Mono-amino-functionalised ferrocenes and ferrocenium salts have also been synthesized, further expanding the range of this compound-based compounds .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structures of this compound derivatives, revealing intricate details such as intramolecular hydrogen bondings and chiral organization . The electronic structure of this compound and its derivatives has been studied theoretically, providing insights into the distribution of electrons and the stability of the compound .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. The synthesis of chiral this compound amines derived from amino acids and peptides involves the formation of Schiff bases and subsequent reduction, demonstrating the compound's reactivity and potential for creating chiral electrochemical sensors . The reactivity of this compound is also highlighted in the synthesis of polymetallic iron(II) imidazolate complexes, which exhibit magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been extensively studied. Its redox properties are particularly notable, with this compound being able to undergo reversible oxidation and reduction, which is useful in applications such as molecular machines and sensors . The compound's stability in air, heat, and light, along with its low toxicity, make it an attractive core for developing bioactive pharmacophores with enhanced properties .
Wissenschaftliche Forschungsanwendungen
Polymerchemie
Ferrocene und seine Derivate spielen eine wichtige Rolle in der Polymerchemie. Sie werden verwendet, um Redox-dynamische Polymere und Dendrimere zu erzeugen . Diese Polymere weisen einzigartige Eigenschaften aufgrund der Einarbeitung des redoxaktiven Eisen-Zentrums von this compound auf, was zu Anwendungen in intelligenten Materialien und Nanotechnologie führen kann.
Materialwissenschaft
In der Materialwissenschaft wird this compound als Biorezeptor verwendet . Seine Fähigkeit, selektiv an bestimmte Moleküle zu binden, macht es zu einem idealen Kandidaten für Sensoranwendungen. Zusätzlich werden Ferrocenderivate verwendet, um Materialien mit verschiedenen elektronischen und magnetischen Eigenschaften zu synthetisieren, darunter Flüssigkristalle und Nanopartikel .
Elektrochemie
Das reversible Redoxverhalten und die hohe Stabilität von this compound machen es zu einem potenziellen Elektrodenmaterial in Redox-Fließbatterien . Es wird auch in elektrochemischen Sensoren verwendet, um verschiedene Moleküle und Ionen in Lösungen zu detektieren, wie z. B. Glucose, Dopamin und Schwermetalle, aufgrund seiner schnellen Elektronentransferfähigkeiten .
Katalyse
Im Bereich der Katalyse fungiert this compound als Katalysator in verschiedenen organischen Reaktionen, darunter Oxidations-, Hydrierungs- und Kreuzkupplungsreaktionen . Seine strukturellen und elektronischen Eigenschaften erleichtern diese Reaktionen, wodurch this compound ein wertvoller Bestandteil der synthetischen Chemie ist.
Medizinische Chemie
Ferrocenderivate haben sich als vielversprechend bei der Entwicklung von Krebsmedikamenten, Antiviralen und Antibiotika erwiesen . Die Ferroceneinheit kann in Arzneimittelmoleküle eingebaut werden, um ihre Aktivität und Wirksamkeit zu verbessern, und eröffnet so neue Wege in der pharmazeutischen Forschung.
Sensortechnologie
Die einzigartigen Eigenschaften von this compound machen es für den Einsatz in der Sensortechnologie geeignet. This compound-basierte Verbindungen werden als Chemosensoren eingesetzt, da sie Redoxreaktionen eingehen können, die zur Detektion von bestimmten Chemikalien oder Bedingungen genutzt werden können .
Energiesysteme
This compound-basierte Elektrokatalysatoren sind bekannt für ihre hervorragende elektrokatalytische Aktivität bei niedrigeren Betriebspotenzialen. Dies erhöht die Spezifität und Empfindlichkeit von Reaktionen in verschiedenen energiesystemrelevanten Systemen, einschließlich Brennstoffzellen und Solarzellen .
Landwirtschaftliche Anwendungen
In der Landwirtschaft werden Ferrocenderivate für ihre potenzielle Verwendung in molekularen Maschinen untersucht, die spezifische Aufgaben auf molekularer Ebene ausführen können, wie z. B. die gezielte Abgabe von Pestiziden oder Düngemitteln <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
Wirkmechanismus
Target of Action
Ferrocene and its derivatives primarily target Glutathione Peroxidase 4 (GPX4) , a key enzyme in cancer cells undergoing the epithelial–mesenchymal transition . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process . Moreover, blocking GPX4 function or decreasing the protein level of GPX4 can suppress tumor growth .
Mode of Action
This compound interacts with its targets in a unique way. It serves a dual role: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as a Reactive Oxygen Species (ROS) producer . This ROS-inducing ability enhances the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth .
Biochemical Pathways
This compound affects the ferroptosis-related signaling pathways and cell phenotypes, including folate metabolism, the AGE-RAGE signaling pathway in diabetic composites, negative regulation of lipid storage, and mesenchymal migration . The induction of ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes, occurs after treatment with this compound .
Pharmacokinetics
This compound is an orange crystalline solid at room temperature with excellent chemical and thermal stability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It induces ferroptosis, a form of programmed cell death, in cancer cells . This is achieved by increasing cellular reactive oxygen species (ROS) and lipid peroxidation (LPO) . The ROS-related bioactivity assays highlight the ROS-inducing ability of this compound at the molecular level and their ferroptosis enhancement at the cellular level .
Action Environment
The electrochemical properties of this compound have been found to be influenced by several factors including the this compound positions in different environments and applied potentials, the distance between adjacent this compound units, and the interactions between the redox moieties and the functionalized electrode . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Ferrocene has found a wide range of applications in various fields, such as fuel additives to improve their performance and reduce emissions; electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals; catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions; and medicinal chemistry in the development of anticancer, antiviral, and antimicrobial drugs . This compound derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBABTAKFJOGOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of ferrocene?
A1: The molecular formula of this compound is Fe(C5H5)2, and its molecular weight is 186.04 g/mol.
Q2: What are some notable spectroscopic features of this compound?
A2: this compound exhibits characteristic spectroscopic features: * UV-Vis: Absorbs in the visible region, giving it its characteristic orange color. * IR: Shows distinct bands corresponding to the vibrations of the cyclopentadienyl rings and the iron-carbon bond. * NMR: Exhibits a single peak in the 1H NMR spectrum due to the equivalence of all ten protons on the cyclopentadienyl rings. []
Q3: What makes this compound particularly stable for an organometallic compound?
A3: this compound's remarkable stability is attributed to the sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This arrangement leads to a stable 18-electron configuration for the iron atom and strong bonding interactions between the iron and the rings. []
Q4: How does the incorporation of this compound into polymers impact their properties?
A4: Incorporating this compound units into polymers introduces redox activity, enabling applications like electrochemically induced derivatization of electrodes. These polymers can be used in molecular recognition, redox sensing, and electrochromic devices. []
Q5: Can you describe an example of how this compound is used in materials for specific applications?
A5: Researchers have developed this compound-containing polychlorotriphenylmethyl radicals that exhibit strong non-linear optical (NLO) responses. These materials hold promise for applications requiring high NLO responses with good chemical, thermal, and photo-optical stability. []
Q6: What challenges are associated with using this compound in aqueous environments, and how can these be addressed?
A6: this compound's low solubility in aqueous solutions poses a challenge for applications like electrochemical biosensors. Encapsulating this compound within a chitosan film can overcome this issue by immobilizing the molecules on electrode surfaces while enhancing water compatibility. []
Q7: How does the choice of linker impact the properties of this compound-containing polymers?
A7: In this compound-containing polymers, the linker between the this compound unit and the polymer backbone significantly influences properties. For example, in polyurethane systems, incorporating this compound units within the polyether soft segments using specific linkers leads to interesting electrochemical behavior and temperature-dependent ionic conductivity. []
Q8: Can this compound derivatives act as catalysts in asymmetric synthesis?
A8: Yes, chiral this compound derivatives, such as chiral 2-(1-dimethylaminoethyl)ferrocenecarbaldehyde, can act as effective catalysts in asymmetric alkylation reactions of aldehydes with dialkylzinc reagents. These reactions yield chiral alcohols with high enantiomeric excess. []
Q9: How does the structure of a this compound-based ligand influence its catalytic activity?
A9: The structure of a this compound-based ligand significantly impacts its coordination behavior and catalytic activity. For example, the specific placement of phosphine and carboxylic acid groups in phosphanyl-ferrocenecarboxylic ligands leads to unique coordination modes and applications in catalysis. []
Q10: How is computational chemistry used to study this compound and its derivatives?
A10: Computational methods, like DFT calculations, provide insights into the electronic structure, geometry, and properties of this compound derivatives. These methods help elucidate factors like nonplanarity, electron delocalization, and the nature of metal-ligand interactions. []
Q11: How do substituents on the this compound ring affect the electrochemical properties of the molecule?
A11: Substituents on the this compound ring significantly influence the redox potential. Electron-donating groups generally make this compound easier to oxidize, while electron-withdrawing groups make it harder to oxidize. The nature and position of the substituent affect the extent of this influence. [, ]
Q12: How does the length of the alkyl chain in this compound conjugates affect their interactions with biomolecules?
A12: The length of the alkyl chain in this compound conjugates influences their interactions with biomolecules like human serum albumin. Longer alkyl chains can lead to stronger hydrophobic interactions, impacting the binding affinity and selectivity. []
Q13: What strategies can enhance the stability of this compound-based materials under various conditions?
A13: Strategies to improve this compound stability include:* Appropriate Linker Selection: Using amide linkers instead of ester linkers enhances the stability of the ferrocenium cation in this compound conjugates. []* Encapsulation: Encapsulating this compound within a chitosan film or a dendritic shell protects it from degradation and improves stability in aqueous environments. [, ]
Q14: How can this compound be used in analytical applications?
A14: this compound derivatives can serve as electrochemical probes in sensing applications. For example, researchers have designed this compound probe molecules for detecting specific anions based on changes in their electrochemical properties upon binding. []
Q15: What is the historical significance of this compound in organometallic chemistry?
A15: The discovery of this compound in the early 1950s revolutionized organometallic chemistry. Its unique sandwich structure and remarkable stability led to the development of a vast array of metallocene compounds with diverse applications. []
Q16: How does the concept of "molecular ball-bearing" apply to this compound derivatives in supramolecular chemistry?
A16: The "molecular ball-bearing" property of this compound, referring to the free rotation of its cyclopentadienyl rings, is exploited in supramolecular chemistry. It enables this compound-based monomers to adopt optimal conformations for forming supramolecular polymers through strong intermolecular interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




